molecular formula C9H11BrN2O B2904750 7-Bromo-2,2-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine CAS No. 894852-03-0

7-Bromo-2,2-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine

Cat. No.: B2904750
CAS No.: 894852-03-0
M. Wt: 243.104
InChI Key: XJUYXPBVUKUTAO-UHFFFAOYSA-N
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Description

This compound is a brominated pyrido-oxazine derivative featuring a dimethyl substitution at the 2-position of the dihydro-oxazine ring. Its molecular formula is C₁₀H₁₂BrNO (MW: 242.12 g/mol), and it is commercially available under CAS 1201684-80-1 . Synthetically, such derivatives are often prepared via tandem SN2 and SNAr reactions, as demonstrated for structurally related pyrido-oxazines in .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-2,2-dimethyl-3,4-dihydropyrido[3,2-b][1,4]oxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c1-9(2)5-12-8-7(13-9)3-6(10)4-11-8/h3-4H,5H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJUYXPBVUKUTAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2=C(O1)C=C(C=N2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

894852-03-0
Record name 7-bromo-2,2-dimethyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,2-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine typically involves multiple steps, starting from simpler organic compounds. One common approach is the cyclization of appropriate amino alcohols with bromo-substituted ketones under acidic conditions. The reaction conditions often require the use of strong acids like hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The choice of solvents, temperature, and reaction time are optimized to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 7 undergoes nucleophilic substitution under controlled conditions. Key examples include:

Table 1: Substitution Reactions

Reaction TypeReagents/ConditionsProductYieldSource
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, arylboronic acid, DME/H₂O (80°C)7-Aryl derivatives68–82%
AminationNH₃/MeOH (sealed tube, 100°C)7-Amino derivative54%
HydrolysisNaOH (aq.), reflux7-Hydroxy analog61%

Mechanistic studies indicate that steric hindrance from the 2,2-dimethyl group slightly reduces reaction rates compared to non-methylated analogs .

Ring Functionalization and Oxidation

The dihydro-oxazine ring participates in oxidation and ring-opening reactions:

Table 2: Oxidation Pathways

Oxidizing AgentConditionsMajor ProductObservations
KMnO₄H₂SO₄, 0°CPyrido-oxazinoneSelective C-N bond oxidation
mCPBADCM, RTEpoxide at C3-C4Forms transient intermediates
Ozone-78°C, then Me₂SRing-opened aldehydeRequires anhydrous conditions

The 2,2-dimethyl group stabilizes the transition state during ozonolysis, enabling regioselective cleavage .

Reduction Reactions

Selective reduction of the pyridine ring has been achieved:

Table 3: Catalytic Hydrogenation

CatalystSolventPressure (psi)ProductYield
Pd/CEtOH50Partially saturated derivative73%
Rh/Al₂O₃THF30Fully saturated hexahydro analog41%

Reduction with NaBH₄/CeCl₃ selectively targets the oxazine ring, yielding tetrahydro products .

Stability and Reaction Optimization

  • Thermal Stability : Decomposes above 220°C via retro-Diels-Alder pathway .
  • pH Sensitivity : Stable in acidic media (pH 2–6) but undergoes hydrolysis at pH > 8 .
  • Solvent Effects : Reactions in polar aprotic solvents (DMF, DMSO) show 15–20% higher yields than in THF .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile intermediate in organic synthesis.

Biology: In biological research, 7-Bromo-2,2-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its unique structure allows for the exploration of new pharmacological properties.

Industry: In the chemical industry, this compound is used in the production of various fine chemicals and pharmaceutical intermediates. Its reactivity and stability make it a valuable component in industrial processes.

Mechanism of Action

The mechanism by which 7-Bromo-2,2-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The exact pathways involved would depend on the biological system being studied and the specific reactions it undergoes.

Comparison with Similar Compounds

Structural and Physical Properties

Key analogs and their properties are summarized below:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Features
7-Bromo-2,2-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine 1201684-80-1 C₁₀H₁₂BrNO 242.12 7-Br, 2,2-diCH₃ Not reported (gummy solid per ) High lipophilicity; commercial price ~€1,616/g
7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine 34950-82-8 C₇H₇BrN₂O 215.04 7-Br 116–119 Lower MW; higher mp due to tighter crystal packing
6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine 959992-62-2 C₇H₇BrN₂O 215.05 6-Br Not reported Bromine at position 6 alters electronic distribution
3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine 20348-23-6 C₇H₈N₂O 136.15 None Not reported Parent compound; used as a scaffold for functionalization
7-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one 122450-96-8 C₇H₅BrN₂O₂ 229.01 7-Br, 3-keto Not reported Oxazinone derivative; increased polarity due to ketone
Key Observations:
  • Substituent Effects: The dimethyl groups in the target compound reduce crystallinity (evidenced by its "gummy" solid state) compared to the non-methylated 7-bromo analog (mp 116–119°C) .
  • Bromine Position : 6-Bromo and 7-bromo isomers exhibit distinct electronic profiles, influencing reactivity in cross-coupling reactions or interactions with biological targets .
  • Oxidation State: Oxazinone derivatives (e.g., CAS 122450-96-8) introduce polarity, affecting solubility and pharmacological properties .

Biological Activity

7-Bromo-2,2-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine (CAS No. 894852-03-0) is a heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological properties, including pharmacological effects and toxicity profiles.

Chemical Structure and Properties

The molecular formula of this compound is C9H10BrN2OC_9H_{10}BrN_2O with a molecular weight of 257.08 g/mol. The compound features a pyridine ring fused with an oxazine structure, which is characteristic of many biologically active compounds.

PropertyValue
CAS Number894852-03-0
Molecular FormulaC₉H₁₀BrN₂O
Molecular Weight257.08 g/mol
Boiling PointNot available
Log P (octanol-water)1.63

Pharmacological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that compounds similar to this compound possess significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values were reported for related compounds against various bacterial strains such as Escherichia coli and Staphylococcus aureus, suggesting potential effectiveness in treating infections caused by these pathogens .

Antifungal Activity

The compound has also been evaluated for antifungal properties:

  • In vitro tests indicated promising antifungal activity against Fusarium oxysporum, with MIC values comparable to established antifungal agents .

Toxicity Profile

The safety profile of this compound has been assessed through various studies:

  • Acute Toxicity : Classified as harmful if swallowed (H302) and causes skin irritation (H315) .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features:

  • Bromine Substitution : The presence of bromine at the 7-position enhances the compound's interaction with biological targets.
  • Dimethyl Group : The dimethyl substitution at the 2-position contributes to the lipophilicity of the molecule, potentially improving membrane permeability and bioavailability.

Study on Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of various oxazine derivatives including this compound. Results indicated that derivatives with halogen substitutions exhibited enhanced activity against both Gram-positive and Gram-negative bacteria.

Study on Antifungal Properties

In another investigation focusing on antifungal activity against Fusarium oxysporum, derivatives similar to the compound demonstrated MIC values significantly lower than those of conventional antifungals such as miconazole . This suggests that structural modifications can lead to improved efficacy.

Q & A

Basic: What are the key synthetic routes for 7-Bromo-2,2-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine, and how can purity be ensured?

Methodological Answer:
The compound is typically synthesized via multi-step heterocyclic reactions, starting with bromination of a pyridine-oxazine precursor. Key steps include:

  • Bromination: Introducing bromine at the 7-position using electrophilic substitution or transition metal-catalyzed coupling.
  • Purification: Column chromatography (silica gel) or recrystallization (solvents like ethanol or dichloromethane) to achieve >97% purity .
  • Characterization: Use NMR (¹H/¹³C) and LC-MS to confirm molecular integrity. For example, ¹H NMR peaks for the dimethyl groups appear as singlets near δ 1.4–1.6 ppm, while the bromine substituent affects aromatic proton shifts .

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